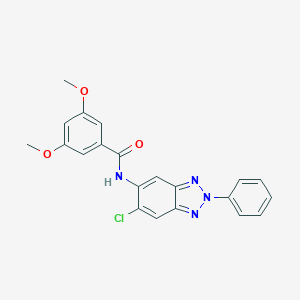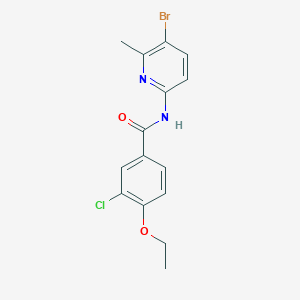![molecular formula C22H26ClN3O4 B278218 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B278218.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CP-122,288" and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CP-122,288 involves the modulation of the activity of certain neurotransmitters in the central nervous system. Specifically, this compound has been shown to act as a selective antagonist at the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its modulation has been shown to have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, this compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. Additionally, this compound has been shown to have effects on various physiological processes, including blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP-122,288 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied and its effects on various neurotransmitter systems are well understood. However, one limitation of using CP-122,288 in lab experiments is its selectivity for the dopamine D3 receptor, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of CP-122,288. One potential area of research is the development of new compounds that target the dopamine D3 receptor with greater selectivity and potency. Additionally, further research is needed to fully understand the effects of this compound on various neurotransmitter systems and physiological processes. Finally, there is potential for the development of new treatments for neurological disorders based on the effects of CP-122,288 on the central nervous system.
Métodos De Síntesis
The synthesis of CP-122,288 involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the desired product. This synthesis method has been well established and has been used to produce large quantities of CP-122,288 for scientific research purposes.
Aplicaciones Científicas De Investigación
CP-122,288 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of certain neurotransmitters. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia and anxiety.
Propiedades
Fórmula molecular |
C22H26ClN3O4 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O4/c1-4-21(27)26-9-7-25(8-10-26)20-6-5-16(23)13-19(20)24-22(28)15-11-17(29-2)14-18(12-15)30-3/h5-6,11-14H,4,7-10H2,1-3H3,(H,24,28) |
Clave InChI |
YODRUDUODQHGED-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)